molecular formula C10H8O2 B1315038 4-Hydroxy-1-phenylbut-2-yn-1-one CAS No. 52804-68-9

4-Hydroxy-1-phenylbut-2-yn-1-one

Cat. No. B1315038
Key on ui cas rn: 52804-68-9
M. Wt: 160.17 g/mol
InChI Key: NWLZAQXAJNDAIK-UHFFFAOYSA-N
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Patent
US08912188B2

Procedure details

To a solution of (1-phenyl-4-(tetrahydro-2H-pyran-2-yloxy)but-2-yn-1-one (3.0 g, 12.3 mmol) in EtOH (20 mL) was added pyridinium p-toluenesulfonate (0.62 g, 2.5 mmol). The resulting solution was stirred for 1 h at 50° C. and then the reaction mixture was poured into water (150 mL), extracted with Et2O (3×50 mL), dried over anhydrous sodium sulfate and then concentrated in vacuo to afford 4-hydroxy-1-phenylbut-2-yn-1-one as a dark red oil (3.2 g, crude).
Name
1-phenyl-4-(tetrahydro-2H-pyran-2-yloxy)but-2-yn-1-one
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=[O:18])[C:8]#[C:9][CH2:10][O:11]C2CCCCO2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.O>CCO>[OH:11][CH2:10][C:9]#[C:8][C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:18] |f:1.2|

Inputs

Step One
Name
1-phenyl-4-(tetrahydro-2H-pyran-2-yloxy)but-2-yn-1-one
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C#CCOC1OCCCC1)=O
Name
Quantity
0.62 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 1 h at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC#CC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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